[(3,4-Difluorophenyl)(pyridin-3-yl)methyl](ethyl)amine
CAS No.: 1153288-02-8
Cat. No.: VC2802048
Molecular Formula: C14H14F2N2
Molecular Weight: 248.27 g/mol
* For research use only. Not for human or veterinary use.
amine - 1153288-02-8](/images/structure/VC2802048.png)
Specification
CAS No. | 1153288-02-8 |
---|---|
Molecular Formula | C14H14F2N2 |
Molecular Weight | 248.27 g/mol |
IUPAC Name | N-[(3,4-difluorophenyl)-pyridin-3-ylmethyl]ethanamine |
Standard InChI | InChI=1S/C14H14F2N2/c1-2-18-14(11-4-3-7-17-9-11)10-5-6-12(15)13(16)8-10/h3-9,14,18H,2H2,1H3 |
Standard InChI Key | OEVZLVABUDLBFW-UHFFFAOYSA-N |
SMILES | CCNC(C1=CC(=C(C=C1)F)F)C2=CN=CC=C2 |
Canonical SMILES | CCNC(C1=CC(=C(C=C1)F)F)C2=CN=CC=C2 |
Introduction
Physical and Chemical Properties
Structural Characteristics
(3,4-Difluorophenyl)(pyridin-3-yl)methylamine possesses a complex molecular structure featuring multiple functional groups that contribute to its chemical behavior. The molecule contains a central carbon atom that serves as a junction point between three distinct structural elements: a 3,4-difluorophenyl group, a pyridin-3-yl group, and an ethylamine substituent. This arrangement creates a tertiary amine structure with fluorinated aromatic components that influence its physical properties and potential interactions with biological systems.
The molecule's backbone consists of 14 carbon atoms arranged in aromatic rings and aliphatic chains, with 14 hydrogen atoms, 2 nitrogen atoms, and 2 fluorine atoms completing its composition . The presence of fluorine atoms at the 3 and 4 positions of one phenyl ring contributes to the compound's hydrophobicity and potentially affects its metabolic stability and binding properties in biological systems.
Physicochemical Properties
The compound (3,4-Difluorophenyl)(pyridin-3-yl)methylamine exhibits a range of physical and chemical properties that define its behavior under various conditions. These properties have been experimentally determined and documented to facilitate its handling and application in research settings.
Property | Value | Unit |
---|---|---|
Molecular Formula | C14H14N2F2 | - |
Molecular Weight | 248.27 | g/mol |
Physical State | Liquid | - |
Flash Point | 155.4±26.5 | °C |
Boiling Point | 333.4±37.0 at 760 mmHg | °C |
Polarizability | 26.4±0.5 | 10⁻²⁴cm³ |
Density | 1.2±0.1 | g/cm³ |
Vapor Pressure | 0.0±0.7 at 25°C | mmHg |
Purity (commercial) | 95-97 | % |
The compound exists as a liquid at standard temperature and pressure, with a relatively high boiling point of approximately 333.4°C at atmospheric pressure . This high boiling point suggests strong intermolecular forces, likely influenced by the aromatic rings and potential hydrogen bonding from the amine group. The density of approximately 1.2 g/cm³ indicates that the compound is denser than water, which may affect its extraction and purification procedures .
With a polarizability of 26.4×10⁻²⁴cm³, the compound exhibits moderate susceptibility to induced dipole moments in the presence of an electric field, reflecting its potential for non-covalent interactions . The very low vapor pressure at room temperature (approximately 0.0 mmHg at 25°C) suggests minimal volatility, which has implications for its handling and storage in laboratory settings .
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